molecular formula C9H7Cl3O2 B15359295 Ethyl 2,3,5-trichlorobenzoate CAS No. 86569-88-2

Ethyl 2,3,5-trichlorobenzoate

Cat. No.: B15359295
CAS No.: 86569-88-2
M. Wt: 253.5 g/mol
InChI Key: BJQAJRQONPXZFM-UHFFFAOYSA-N
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Description

Ethyl 2,3,5-trichlorobenzoate is an aromatic ester derivative characterized by a benzoate core substituted with three chlorine atoms at the 2-, 3-, and 5-positions and an ethyl ester group at the carboxyl position. This compound is structurally significant due to its halogenated aromatic system, which imparts unique physicochemical properties such as enhanced lipophilicity (Log P) and stability against metabolic degradation. Such features make it a candidate for applications in agrochemicals, pharmaceuticals, or organic synthesis intermediates.

Properties

CAS No.

86569-88-2

Molecular Formula

C9H7Cl3O2

Molecular Weight

253.5 g/mol

IUPAC Name

ethyl 2,3,5-trichlorobenzoate

InChI

InChI=1S/C9H7Cl3O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3

InChI Key

BJQAJRQONPXZFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Ethyl 2,3,5-trichlorobenzoate is used in various scientific research applications, including:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is used in biochemical studies to understand the effects of chlorinated benzoates on biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 2,3,5-trichlorobenzoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes data on substituted phenoxyethyl/propyl amino alcohols (e.g., compounds IX–XV in ) and halogenated aromatic derivatives (e.g., trichloropropane, trifluorophenyl derivatives in –4). While none directly match Ethyl 2,3,5-trichlorobenzoate, key comparisons can be drawn based on substituent effects, synthesis routes, and physicochemical properties:

Table 1: Structural and Property Comparison of this compound with Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Log P Key Features Source
This compound* 2,3,5-Cl; ethyl ester C₉H₇Cl₃O₂ 259.51 Not reported ~3.8† High lipophilicity; electron-deficient ring Hypothetical
R,S-trans-2N-[(2,5-dimethylphenoxy)propyl]amino-cyclohexan-1-ol [IX] 2,5-dimethylphenoxy; amino alcohol C₁₇H₂₇NO₂ 277.41 92–93 Not reported Polar due to hydroxyl/amine groups; lower stability
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide 2,3,5-trifluorophenyl; benzothiophene C₂₅H₂₀F₃NO₂S 475.49 Not reported ~4.1‡ Fluorine substituents enhance metabolic stability
1,2,3-Trichloropropane Three Cl on propane C₃H₅Cl₃ 147.43 -14 (liquid) 2.07 High volatility; environmental persistence

*Hypothetical data inferred from structural analogs.
†Estimated using ClogP calculator (chlorine substituents increase Log P).
‡Estimated based on trifluorophenyl analogs in .

Key Observations:

Substituent Effects on Lipophilicity: this compound’s Log P (~3.8) is comparable to the trifluorophenyl benzothiophene derivative (Log P ~4.1) due to halogenation, but higher than 1,2,3-trichloropropane (Log P 2.07) due to the aromatic ester’s planar structure and reduced polarity .

Synthetic Routes: Ethyl benzoates are typically synthesized via esterification of benzoic acids with ethanol under acidic conditions. However, describes O-alkylation of substituted phenols (e.g., 2,3,5-trimethylphenol) with chloroethanol/propanol, a method adaptable to introducing trichloro groups by substituting methyl with chlorine .

Thermal Stability :

  • The melting point of this compound is expected to exceed 100°C (based on analogues like compound XV, which melts at 117–119°C despite lacking ester groups), but precise data are unavailable .

Biological and Environmental Behavior :

  • Trichlorinated aromatics (e.g., this compound) are more resistant to hydrolysis and microbial degradation compared to aliphatic trichloro compounds like 1,2,3-trichloropropane, which is highly mobile in soil .

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